3H-Imidazo[4,5-c]pyridine belongs to the class of imidazo[4,5-c]pyridine derivatives. These compounds are classified as nitrogen-containing heterocycles, which are significant in pharmaceuticals due to their ability to interact with biological targets. They are often synthesized for their potential therapeutic effects on various diseases, including cancer and infectious diseases.
The synthesis of 3H-Imidazo[4,5-c]pyridine can be achieved through several methods:
The typical procedures involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, reactions may be conducted at elevated temperatures (e.g., 60°C) for extended periods (e.g., 24 hours) to ensure complete conversion .
The molecular structure of 3H-Imidazo[4,5-c]pyridine features:
3H-Imidazo[4,5-c]pyridine is involved in several chemical reactions:
These reactions often require careful control of conditions such as pH, temperature, and concentration to achieve desired outcomes without side reactions.
The mechanism of action for compounds derived from 3H-Imidazo[4,5-c]pyridine typically involves interaction with specific biological targets:
Upon binding to these targets, the compound can modulate phosphorylation processes that affect gene expression related to immune function and cell survival .
3H-Imidazo[4,5-c]pyridine has numerous applications in scientific research:
The core structure features a six-membered pyridine ring fused to a five-membered imidazole, with ring atoms numbered according to IUPAC conventions (Figure 1). The pyridine nitrogen typically occupies position 3, while the imidazole nitrogens occupy positions 1 and 3 in the 3H-tautomer. X-ray crystallographic analyses reveal approximate bond lengths of 1.33 Å for C=N bonds and 1.37 Å for C-N bonds within the imidazole ring, with slight variations depending on substitution patterns [1] [9].
Tautomerism is a critical feature, with the 1H-, 3H-, and 4H-tautomers coexisting in equilibrium. The 3H-tautomer (3H-imidazo[4,5-c]pyridine) predominates in non-polar environments due to thermodynamic stability conferred by the conjugated system. This tautomer exhibits a dipole moment of approximately 4.2 Debye, influencing solubility and intermolecular interactions [1] [10].
Table 1: Representative 3H-Imidazo[4,5-c]pyridine Derivatives and Properties
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Primary Applications |
---|---|---|---|---|
4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine | 1369240-84-5 | C₇H₆BrN₃ | 212.05 | Synthetic intermediate |
4,5,6,7-Tetrahydro-3-methyl-3H-imidazo[4,5-c]pyridine | 64403-25-4 | C₇H₁₁N₃ | 137.18 | Enzyme inhibition scaffolds |
4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | - | C₁₁H₁₂N₄ | 200.24 | Biological screening |
3H-Imidazo[4,5-c]pyridine-4-carbonitrile | 1078168-19-0 | C₇H₄N₄ | 144.13 | Pharmaceutical precursor |
Common substituents modulate electronic and steric properties:
Early synthesis relied on condensation reactions, such as the Phillips method (2,3-diaminopyridine with carboxylic acids/aldehydes). These routes suffered from moderate yields (30-60%) and limited functional group tolerance. The landmark synthesis of unsubstituted 3H-imidazo[4,5-c]pyridine in the 1960s established its structural identity and basic reactivity [1] [10].
The 1980s-2000s saw adoption of transition metal catalysis. Palladium-catalyzed cross-coupling (Suzuki, Stille) enabled efficient C-C bond formation at C5 and C7 positions. For example, Kumada coupling introduced aryl groups at C4 using nickel catalysts, expanding access to pharmacologically relevant analogs [3] [6].
Table 2: Evolution of Synthetic Methodologies
Era | Key Methods | Limitations | Impact |
---|---|---|---|
1960s-1970s | Acid/aldehyde condensations | Low yields (30-58%), narrow scope | Established core scaffold accessibility |
1980s-1990s | Transition metal cross-coupling | Catalyst cost, halogenated precursors | Enabled diverse C-arylations |
2000s-Present | Microwave-assisted synthesis; flow chemistry | Optimization required | Improved yields (>85%), reduced reaction times |
Contemporary innovations focus on atom-economy and sustainability:
This scaffold serves as a rigid amide bond surrogate due to its hydrogen-bonding capabilities (H-bond donor: N1-H; acceptor: pyridine N). The imidazole nitrogen mimics the carbonyl oxygen's electronic properties, while the fused system enforces planarity analogous to trans-amide bonds. This isosterism improves metabolic stability by resisting protease cleavage while maintaining target engagement [2] [6] [10].
In glutaminyl cyclase (QC) inhibition, tetrahydroimidazo[4,5-c]pyridines demonstrate nanomolar potency against bacterial targets. Key structure-activity relationships include:
Table 3: Bioisosteric Applications in Enzyme Inhibition
Bioisostere Type | Target Enzyme | Key Derivative | Potency (Ki) | Advantage vs. Amide |
---|---|---|---|---|
N3-Benzyl-tetrahydro | Porphyromonas gingivalis QC | 7a | 0.909 µM | 60-fold activity increase |
N3-Benzoyl-tetrahydro | Porphyromonas gingivalis QC | 8a | 0.435 µM | Enhanced zinc coordination |
C4-Aryl-imidazo[4,5-c]pyridine | Poly(ADP-ribose) polymerase | 9 | 8.6 nM | Improved cellular penetration |
Additionally, the system functions as a carboxylic acid mimetic when substituted with electron-deficient groups at C4. The 4-carbonitrile derivative (1078168-19-0) exhibits pKa ~4.34, enabling ionic interactions similar to carboxylates but with enhanced membrane permeability [4] [9]. In kinase inhibitors, the scaffold replaces purines while maintaining ATP-binding pocket interactions but with altered selectivity profiles [10].
The positional isomerism profoundly impacts physicochemical and biological properties:
Electronic Distribution:
Biological Profile:
Table 4: Isomer Comparison in Drug Discovery Applications
Property | Imidazo[4,5-c]pyridine | Imidazo[4,5-b]pyridine | Imidazo[1,5-a]pyridine |
---|---|---|---|
Representative Drug | Tenatoprazole (gastric proton pump inhibitor) | Telcagepant (CGRP receptor antagonist) | Zolpidem (GABA_A modulator) |
Antitumor Mechanism | Tubulin/PARP inhibition | Kinase inhibition/DNA intercalation | Limited application |
Aqueous Solubility | Moderate (polarity-dependent) | Low to moderate | Very low |
Metabolic Stability | High (resists CYP450 oxidation) | Moderate | Variable |
Synthetic Accessibility:
The unique fusion topology of 3H-imidazo[4,5-c]pyridine ensures its continued relevance in medicinal chemistry, particularly where planarity, metabolic stability, and defined hydrogen-bonding vectors are paramount for target engagement.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1